Product packaging for JNJ-42253432(Cat. No.:CAS No. 1428327-35-8)

JNJ-42253432

Cat. No.: B608223
CAS No.: 1428327-35-8
M. Wt: 446.639
InChI Key: DIKKTLPJDURHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the P2X7 Purinergic Receptor in Neurophysiology and Neuroinflammation

The P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), holds a unique position within the purinergic receptor family. frontiersin.org Unlike other P2X receptors, the P2X7 receptor requires high concentrations of ATP for activation, levels typically associated with cellular stress or injury. frontiersin.orgtandfonline.com In the CNS, the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain, as well as on astrocytes and oligodendrocytes. frontiersin.orgnih.gov

Rationale for P2X7 Receptor Antagonism as a Therapeutic Strategy in Neurological and Psychiatric Research

Given the P2X7 receptor's integral role in initiating and perpetuating neuroinflammation, its antagonism presents a compelling therapeutic strategy for a range of CNS disorders. frontiersin.orgnih.gov Over-activation of the P2X7 receptor has been implicated in the pathophysiology of conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and major depressive disorder. frontiersin.orgmdpi.comresearchgate.net In Alzheimer's disease, for instance, P2X7 receptor expression is upregulated near amyloid-β plaques, and its activation contributes to microglia-mediated neuronal damage. mdpi.com

By blocking the P2X7 receptor, antagonists can potentially dampen the neuroinflammatory cascade, reduce the production of harmful pro-inflammatory cytokines, and mitigate neuronal cell death. frontiersin.orgnih.gov This approach is particularly attractive because it targets a mechanism that is primarily active during pathological states, which may minimize side effects compared to therapies that interfere with normal physiological processes. tandfonline.com The development of brain-penetrant P2X7 receptor antagonists has therefore become a significant focus of research, aiming to provide novel treatments for neurological and psychiatric conditions where neuroinflammation is a key driver of disease progression. frontiersin.orgnih.govresearchgate.net

Overview of JNJ-42253432 as a Research Probe and Preclinical Candidate

This compound is a potent, selective, and centrally permeable P2X7 receptor antagonist developed for in vivo research in rodents. nih.gov Its favorable pharmacokinetic and pharmacodynamic properties, including a brain-to-plasma ratio of approximately 1, make it an excellent tool for investigating the role of the P2X7 receptor in the CNS. frontiersin.orgnih.gov As a phenylpiperazine-based compound, this compound has demonstrated high affinity for both rat and human P2X7 receptors. frontiersin.orgnih.gov

Preclinical studies have utilized this compound to explore the functional consequences of P2X7 receptor blockade. Research has shown its ability to inhibit the release of IL-1β in the brain, a key indicator of its anti-neuroinflammatory potential. nih.govresearchgate.net Furthermore, investigations into its behavioral effects have revealed its capacity to attenuate amphetamine-induced hyperactivity and to increase social interaction, suggesting a potential role for P2X7 antagonism in modulating behaviors relevant to psychiatric disorders. whiterose.ac.uknih.gov While it did not show efficacy in models of neuropathic or inflammatory pain, its distinct pharmacological profile makes this compound a valuable research compound for dissecting the complex functions of the P2X7 receptor in the brain. nih.gov

Detailed Research Findings

The preclinical characterization of this compound has provided significant insights into its pharmacological profile and its effects on CNS-related functions.

Pharmacological Profile of this compound

This interactive table summarizes the binding affinity and potency of this compound for P2X7 receptors from different species.

SpeciesParameterValueReference
RatpKi9.1 ± 0.07 nih.gov
HumanpKi7.9 ± 0.08 nih.gov
HumanIC50 (Ca2+ influx)20 nM whiterose.ac.uk
RatIC50 (Ca2+ influx)16 nM whiterose.ac.uk
MouseIC50 (Ca2+ influx)79 nM whiterose.ac.uk
HumanKi7.9 nM ± 0.08 frontiersin.org
RatKi9.1 ± 0.07 nM frontiersin.org

pKi: negative logarithm of the inhibitory constant (Ki); IC50: half maximal inhibitory concentration.

In Vivo Efficacy and Target Engagement of this compound in Rats

This interactive table presents the in vivo target engagement and central nervous system effects of this compound in rat models.

ParameterValueCorresponding Plasma ConcentrationEffectReference
Brain P2X7 Occupancy (ED50)0.3 mg/kg42 ng/mLOccupied brain P2X7 channels nih.gov
Serotonin (B10506) Transporter (SERT) Occupancy (ED50)10 mg/kgN/AIncreased serotonin levels in the brain nih.gov

ED50: median effective dose.

Properties

CAS No.

1428327-35-8

Molecular Formula

C28H38N4O

Molecular Weight

446.639

IUPAC Name

2-methyl-N-([1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide

InChI

InChI=1S/C28H38N4O/c1-30-16-13-25-23(21-30)9-8-12-26(25)27(33)29-22-28(14-6-3-7-15-28)32-19-17-31(18-20-32)24-10-4-2-5-11-24/h2,4-5,8-12H,3,6-7,13-22H2,1H3,(H,29,33)

InChI Key

DIKKTLPJDURHSW-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1CCN(C)C2)NCC3(N4CCN(C5=CC=CC=C5)CC4)CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-42253432;  JNJ 42253432;  JNJ42253432.

Origin of Product

United States

Pharmacological Characterization of Jnj 42253432 at the P2x7 Receptor

In Vitro Binding Affinity and Selectivity Profiling

The initial characterization of a novel compound involves determining its binding affinity for its intended target and its selectivity over other potential targets.

JNJ-42253432 demonstrates high affinity for both rat and human P2X7 receptor orthologs. researchgate.netnih.gov Notably, its affinity for the rat P2X7 channel is significantly higher than for the human counterpart. researchgate.netnih.gov The binding affinities, expressed as pKi values, are detailed in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a stronger binding affinity.

Receptor OrthologpKi Value
Rat P2X79.1 ± 0.07
Human P2X77.9 ± 0.08

Several P2X7 receptor antagonists have been developed and characterized. nih.gov this compound is one of several compounds from Janssen that have shown excellent brain penetration and activity at both rodent and human P2X7 receptors. nih.gov The table below provides a comparison of the binding affinities of this compound with other notable P2X7 antagonists for the rat and human receptors.

CompoundRat P2X7 pKiHuman P2X7 pKi
This compound9.1 ± 0.077.9 ± 0.08
JNJ-553089428.5 ± 0.048.1 ± 0.08
JNJ-542323349.3 ± 0.1Not specified

Functional Antagonism of P2X7 Receptor-Mediated Responses in Cellular Models

Beyond binding affinity, the functional consequences of receptor antagonism are critical to understanding a compound's pharmacological activity. This compound has been shown to effectively block downstream signaling initiated by P2X7 receptor activation.

Activation of the P2X7 receptor by its endogenous ligand, adenosine (B11128) triphosphate (ATP), leads to the opening of a non-selective cation channel. mdpi.com this compound has been demonstrated to block this ATP-induced current in a concentration-dependent manner, confirming its role as a functional antagonist at the P2X7 ion channel. researchgate.netnih.gov

A key downstream effect of P2X7 receptor activation is the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). news-medical.netnih.gov The synthetic agonist 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (Bz-ATP) is a potent activator of the P2X7 receptor and is commonly used to induce IL-1β release in cellular models. researchgate.netresearchgate.net this compound effectively blocks the Bz-ATP-induced release of IL-1β in a concentration-dependent manner, demonstrating its ability to modulate this critical inflammatory pathway. researchgate.netnih.gov The compound has shown this effect in both in vitro and in vivo models, including in the brains of freely moving rats. nih.gov

The release of mature IL-1β is a multi-step process that involves the activation of the inflammasome, a multi-protein complex. researchgate.netmdpi.com The NLRP3 inflammasome is a key player in this pathway and its activation leads to the activation of caspase-1. nih.govnih.gov Caspase-1, in turn, cleaves the inactive precursor pro-IL-1β into its mature, secreted form. nih.gov P2X7 receptor activation is a well-established trigger for NLRP3 inflammasome assembly and subsequent caspase-1 activation. mdpi.comnih.gov By blocking P2X7 receptor activation, this compound indirectly inhibits the activation of the NLRP3-caspase-1 axis, thereby preventing the processing and release of IL-1β. news-medical.net This mechanism underlies its potent anti-inflammatory effects observed in functional assays.

Preclinical Pharmacodynamics and Efficacy Studies of Jnj 42253432 in Rodent Models

Central Nervous System Penetrance and Receptor Occupancy

The ability of JNJ-42253432 to enter the brain and engage its target, the P2X7 receptor, has been a key focus of preclinical evaluation.

Assessment of Brain-to-Plasma Concentration Ratio

Studies have established that this compound is a centrally permeable compound. The brain-to-plasma concentration ratio, a critical measure of CNS penetration, was determined to be 1 in rodents. This indicates that the compound distributes evenly between the brain and plasma, signifying effective passage across the blood-brain barrier.

In Vivo Brain P2X7 Receptor Occupancy Determination in Rats

In vivo studies in rats confirmed that this compound engages and occupies the P2X7 receptor in the brain. The compound demonstrated a dose-dependent occupancy of the brain P2X7 channel. At higher exposures, this compound was also found to interact with the serotonin (B10506) transporter (SERT).

Table 1: In Vivo Brain Receptor Occupancy of this compound in Rats

Target Receptor ED₅₀ (Dose) Corresponding Mean Plasma Concentration
P2X7 0.3 mg/kg 42 ng/mL

ED₅₀ represents the dose required to achieve 50% receptor occupancy.

Methodologies for Receptor Occupancy Assessment (e.g., ex vivo autoradiography, PET imaging with selective tracers)

Determining the extent to which a compound binds to its intended target in the brain is crucial for drug development. Methodologies such as ex vivo autoradiography and Positron Emission Tomography (PET) imaging are standard techniques used for this purpose.

Ex vivo autoradiography : This technique is used to measure receptor occupancy after a drug has been administered to a living animal. nih.govinvivopharm.comgiffordbioscience.com Following administration of the unlabeled drug, the animal is euthanized, and the brain tissue is harvested and sectioned. invivopharm.comgiffordbioscience.com These sections are then incubated with a radiolabeled ligand that binds to the target receptor. The amount of radioactivity is quantified using autoradiographic imaging, and the reduction in binding in drug-treated animals compared to controls indicates the level of receptor occupancy. nih.govinvivopharm.com This method provides a powerful way to demonstrate target engagement by centrally penetrant compounds. sygnaturediscovery.com

PET imaging with selective tracers : Positron Emission Tomography is a non-invasive imaging technique that allows for the quantification of receptor occupancy in living subjects. nih.govnih.gov A radiolabeled tracer molecule that selectively binds to the target receptor is administered, and the PET scanner detects the signals emitted by the tracer. nih.govyoutube.com To determine occupancy, a baseline scan is performed before the administration of the therapeutic drug, followed by a second scan after the drug is given. nih.gov A reduction in the tracer's signal in the post-drug scan indicates that the therapeutic drug has occupied the receptors, preventing the tracer from binding. nih.gov

Neurophysiological and Behavioral Modulations in Preclinical Paradigms

The pharmacodynamic effects of this compound were further investigated through its impact on brain electrical activity and specific behavioral models in rodents.

Effects on Electroencephalography (EEG) Spectral Power in Rats

In rat studies, this compound was shown to modulate brain activity as measured by electroencephalography (EEG). The compound produced a dose-dependent reduction in the EEG spectral power specifically within the alpha-1 (8-10 Hz) frequency band.

Attenuation of Amphetamine-Induced Hyperactivity in Rodents

Amphetamine-induced hyperactivity is a common preclinical model used to assess the potential of compounds to modulate dopaminergic systems, which can be relevant to psychosis-like behaviors. imrpress.comimrpress.com this compound was effective in attenuating the hyperlocomotor activity induced by amphetamine in rodent models.

Impact on Social Interaction and Social Preference Behaviors in Rodent Models

In preclinical studies using rodent models, the P2X7 receptor antagonist this compound has been shown to modulate social behaviors. Research in rats has demonstrated that administration of this compound significantly increased both the total time spent in social interaction and the preference for a social stimulus. researchgate.netnih.gov Notably, this enhancement of sociability was observed to be independent of stress, as the effects were present in animals that had not been subjected to stressors like foot-shock. researchgate.netnih.gov This suggests a direct role of P2X7 receptor modulation in social behaviors, rather than an indirect effect through stress reduction.

Table 1: Effects of this compound on Social Behavior in Rats
Behavioral ParadigmEffect of this compoundStress ConditionAnimal Model
Social InteractionSignificantly IncreasedIndependent of foot-shock stressRat
Social PreferenceSignificantly IncreasedIndependent of foot-shock stressRat

Efficacy Assessment in Disease-Relevant Animal Models

Investigation in Models of Neuroinflammation

The P2X7 receptor is a key component of the neuroinflammatory response, primarily through its role in the maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from microglia and other immune cells in the central nervous system. researchgate.net this compound, as a potent P2X7 antagonist, has been characterized by its ability to block the release of IL-1β induced by the P2X7 agonist Bz-ATP in the brains of freely moving rats. researchgate.netnih.gov This demonstrates target engagement and a functional effect on a key pathway in neuroinflammation. However, while the mechanism of action strongly suggests potential efficacy in neuroinflammatory conditions, one study noted that this compound was surprisingly ineffective in models of neuropathic and inflammatory pain behaviors. researchgate.netnih.gov

Table 2: Effects of this compound in a Rat Model of Temporal Lobe Epilepsy
ParameterEffect of this compound
Severity of Spontaneous Recurrent Seizures (Proportion of type 4-5)Significantly Decreased
Frequency of Spontaneous Recurrent SeizuresNo significant effect
Microglial Activation (post-mortem)No significant effect
Astrogliosis (post-mortem)No significant effect

Evaluation in Models of Mood Disorders (e.g., anhedonia)

Anhedonia, the inability to experience pleasure, is a core symptom of major depressive disorder. While neuroinflammation is increasingly implicated in the pathophysiology of mood disorders, and P2X7 antagonists are being investigated as potential therapeutics, there is limited specific information on the evaluation of this compound in animal models of anhedonia. Studies on other P2X7 antagonists, such as JNJ-55308942, have shown efficacy in models of anhedonia in rodents. researchgate.net However, direct evidence for the effects of this compound in such models is not prominently available in the reviewed literature. One study did note that this compound was ineffective in models of neuropathic pain, which can have overlapping mechanisms with mood disorders. researchgate.net

Assessment in Other Preclinical Disease Models (e.g., humanized murine models of Graft versus Host Disease)

Humanized murine models of Graft versus Host Disease (GvHD) are utilized to study the complex human immune responses that lead to this condition and to test potential therapeutics. nih.govnih.gov These models involve engrafting immunodeficient mice with human immune cells. nih.gov Despite the role of inflammation in GvHD, a thorough review of the available scientific literature did not yield specific studies on the evaluation of this compound in humanized murine models of this disease.

Investigation of Off-Target Interactions and Their Mechanistic Implications in Preclinical Settings

Table 3: Off-Target Interaction of this compound
Off-TargetEffectED50 in RatsMechanistic Implication
Serotonin Transporter (SERT)Antagonism10 mg/kgIncreased brain serotonin levels at higher doses

Serotonin Transporter (SERT) Antagonism Profile at Higher Exposures and its Behavioral Correlates

While this compound is primarily characterized as a high-affinity P2X7 antagonist, preclinical studies in rodent models have revealed a secondary pharmacological action at higher concentrations. nih.govresearchgate.net At increased exposure levels, this compound demonstrates antagonism of the serotonin transporter (SERT). nih.govresearchgate.net This activity results in an elevation of serotonin levels in the rat brain. nih.govresearchgate.net

The in vivo potency for this secondary target was determined in rats, with an ED50 of 10 mg/kg for SERT occupancy. nih.govresearchgate.netglpbio.com This is substantially higher than the dose required for significant occupancy of its primary target, the P2X7 channel. nih.govresearchgate.net

Table 1: In Vivo Pharmacodynamic Profile of this compound in Rats

TargetPrimary EffectPotency (ED50)Corresponding Mean Plasma ConcentrationReference
P2X7 ChannelAntagonism0.3 mg/kg42 ng/ml nih.govresearchgate.netglpbio.com
Serotonin Transporter (SERT)Antagonism10 mg/kgNot Reported nih.govresearchgate.netglpbio.com

Considerations for Interpretation of Pharmacological Effects Due to Polypharmacology

The dual activity of this compound as both a P2X7 antagonist and a SERT antagonist exemplifies the concept of polypharmacology, where a single pharmaceutical agent acts on multiple targets. nih.govnih.gov This characteristic is a critical consideration in the interpretation of its pharmacological and behavioral effects in preclinical rodent models. nih.gov

The significant separation in potency between the two targets—with an ED50 of 0.3 mg/kg for brain P2X7 channel occupancy and an ED50 of 10 mg/kg for SERT occupancy—is a key factor. nih.govglpbio.com This distinction allows for a therapeutic window where the effects of P2X7 antagonism can be studied with minimal confounding influence from SERT antagonism. However, at higher doses used in preclinical studies, the observed physiological and behavioral outcomes are likely a composite result of the modulation of both systems. nih.govresearchgate.net

Table 2: Target Affinity of this compound

TargetSpeciesMeasurementValueReference
P2X7 ChannelRatpKi9.1 ± 0.07 nih.govresearchgate.net
P2X7 ChannelHumanpKi7.9 ± 0.08 nih.govresearchgate.net
Serotonin Transporter (SERT)RatED50 (in vivo occupancy)10 mg/kg nih.govresearchgate.net

Drug Discovery and Medicinal Chemistry Aspects of Jnj 42253432 Development

High-Throughput Screening and Lead Identification Strategies for P2X7 Receptor Antagonists

The discovery of JNJ-42253432 is rooted in a high-throughput screening (HTS) campaign conducted by Janssen Pharmaceuticals. uniba.itresearchgate.net The objective of this HTS approach was to identify novel scaffolds capable of delivering potent P2X7R antagonists. uniba.it This large-scale screening of compound libraries successfully identified the N-(cyclohexylmethyl)benzamide structure as a viable starting point. uniba.itresearchgate.net This particular scaffold was notable because the cyclohexylmethyl group provided the necessary lipophilicity to interact effectively with a hydrophobic pocket within the P2X7 receptor's binding site. uniba.itresearchgate.net The identification of this benzamide (B126) derivative through HTS was the critical first step that paved the way for subsequent optimization and the eventual development of more complex and potent antagonists like this compound. uniba.itresearchgate.net

Structure-Activity Relationship (SAR) Studies for Enhanced P2X7 Receptor Antagonism

Following the identification of the initial lead scaffold, extensive structure-activity relationship (SAR) studies were undertaken to refine the molecule's properties, focusing on enhancing potency and developing characteristics suitable for a central nervous system (CNS) drug.

The initial N-(cyclohexylmethyl)benzamide hit from the HTS campaign served as the foundational structure for chemical elaboration. uniba.it Medicinal chemists systematically modified this scaffold to improve its drug-like properties. This evolutionary process led to the development of the 2-methyl-N-1,2,3,4-tetrahydroisoquinoline structure, which defines this compound. uniba.itresearchgate.net This transformation from a relatively simple benzamide to a more rigid and complex tetrahydroisoquinoline was a key strategic move. Along with another promising compound, JNJ-47965567, this compound represented one of the most promising antagonists to emerge from this optimization program, demonstrating potent activity at both human and rat P2X7 receptors. uniba.itresearchgate.net

A primary goal in the development program was to create a P2X7R antagonist that could cross the blood-brain barrier (BBB) to treat neurological conditions. nih.govnih.gov this compound was specifically optimized for CNS penetration and showed significant improvements in this regard. researchgate.netnih.gov It was found to have high brain concentrations and demonstrated robust receptor occupancy in the rat brain following subcutaneous administration. researchgate.net

Compared to its predecessor, JNJ-47965567, this compound exhibited superior pharmacokinetics and pharmacodynamics. nih.gov It was notably more potent in functional assays, proving efficacious at much lower doses for attenuating the release of interleukin-1β (IL-1β) induced by benzoyl-ATP (BzATP) in in vitro tests using human blood and monocytes. nih.gov This enhanced potency and ability to engage the P2X7R target within the CNS made this compound a valuable tool compound for preclinical research into the role of P2X7R in CNS disorders. acs.org

Table 1: Comparative In Vitro Activity of P2X7 Antagonists

Compound Assay Species Potency/Activity Citation
This compound BzATP-induced IL-1β release Human (Blood & Monocytes) Efficacious at a low dose nih.gov
JNJ-47965567 IL-1β release attenuation Human (Blood) pIC50: 6.7 ± 0.07 researchgate.net
JNJ-47965567 IL-1β release attenuation Human (Monocytes) pIC50: 7.5 ± 0.07 researchgate.net
JNJ-47965567 IL-1β release attenuation Rat (Microglia) pIC50: 7.1 ± 0.1 researchgate.net
JNJ-47965567 High Affinity Binding Human pKi: 7.9 ± 0.07 researchgate.net

Challenges and Considerations in Preclinical Compound Advancement

Despite its promising profile as a potent, CNS-penetrant P2X7R antagonist, the preclinical development of this compound was ultimately halted due to specific liabilities discovered during its characterization. researchgate.net

A critical aspect of preclinical drug development is ensuring the compound is selective for its intended target. During selectivity profiling, this compound was evaluated against a panel of other biological targets. A significant issue arose from a lack of selectivity against key neurotransmitter transporters, specifically the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporters. researchgate.net Off-target activity at these transporters can lead to undesirable and complex pharmacological effects, complicating the interpretation of in vivo studies and posing potential safety risks. This lack of selectivity was a major factor in the decision to discontinue the compound's development. researchgate.net

In addition to selectivity issues, this compound exhibited high metabolic liability. researchgate.net This means the compound was likely to be rapidly broken down by metabolic processes in the body. Such poor metabolic stability makes a compound unsuitable for oral administration, as it would be cleared from the system too quickly to exert a sustained therapeutic effect. researchgate.net This characteristic severely limited its potential as a viable clinical candidate, contributing to the cessation of its development program. researchgate.net

Table 2: Summary of Preclinical Challenges for this compound

Challenge Description Impact Citation
Selectivity Lack of selectivity against serotonin (SERT) and dopamine transporters. Confounded preclinical results and potential for off-target effects. researchgate.net
Metabolic Stability High metabolic liability. Unsuitable for oral administration, limiting therapeutic potential. researchgate.net

Advanced Methodological Approaches in Jnj 42253432 Research

Development and Utilization of Humanized Animal Models for P2X7 Receptor Research

A primary hurdle in the preclinical development of P2X7R antagonists is the notable pharmacological variance between P2X7 receptors of different species. nih.gov For instance, the human and murine P2X7 receptors exhibit different sensitivities to agonists like ATP and BzATP, and the binding affinity for various antagonists can also differ significantly. frontiersin.org To address this, humanized animal models have been developed, providing a more clinically relevant platform for evaluating compounds intended for human use. nih.govfrontiersin.org

Two primary strategies for creating these models have been employed:

Genetic Knock-In Models: This approach involves genetically modifying a mouse by substituting the murine P2X7R gene (or specific exons) with the corresponding human P2X7R cDNA. frontiersin.orgresearchgate.net This creates a mouse that expresses the human version of the receptor under the control of the natural murine regulatory elements, ensuring a physiologically relevant expression pattern. frontiersin.org These models are invaluable for studying the in vivo pharmacology of antagonists in a system that mirrors human receptor interactions. researchgate.net

Viral Vector-Mediated Expression: Another technique involves the regional overexpression of the human P2X7R in the brain of an animal, typically a rat, using viral vectors. snmjournals.orgsnmjournals.org Recombinant adeno-associated viral (rAAV) vectors engineered to carry the human P2X7R gene can be stereotactically injected into a specific brain region, such as the striatum. snmjournals.orgsnmjournals.org This creates a localized "humanized" environment within the animal's brain, which is ideal for validating and screening new drugs and diagnostic tools like PET tracers that target the human P2X7R. snmjournals.org

The use of these humanized models is essential for the preclinical screening of drugs like JNJ-42253432, allowing researchers to study efficacy and target engagement with the specific human receptor isoform before advancing to clinical trials. nih.govsnmjournals.org

Application of Radioligands and Positron Emission Tomography (PET) Imaging for P2X7 Receptor Occupancy Studies in Preclinical Species

Positron Emission Tomography (PET) is a non-invasive imaging technology that allows for the quantitative visualization and measurement of physiological processes, including receptor density and drug occupancy in the living brain. whiterose.ac.uknih.gov The technique relies on the administration of a radioligand—a molecule that binds to a specific target and is labeled with a short-lived positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). acs.org

In the context of P2X7R research, several PET radioligands have been developed to image the receptor, including [¹¹C]JNJ-54173717, [¹⁸F]JNJ-64413739, and [¹¹C]GSK1482160. snmjournals.orgacs.org These tools are critical for confirming that a drug candidate reaches its intended target in the central nervous system and engages it at therapeutic concentrations.

A key application of this technology was demonstrated in preclinical studies with this compound. In a study involving rhesus monkeys, the PET tracer ¹¹C-JNJ-54173717 was used to visualize P2X7R in the brain. snmjournals.orgwhiterose.ac.uk To confirm the tracer's binding specificity and to measure target occupancy, a blocking experiment was performed. In this experiment, the monkeys were pretreated with an intravenous injection of unlabeled this compound before the administration of the ¹¹C-JNJ-54173717 radiotracer. snmjournals.orgsnmjournals.orgwhiterose.ac.uk The results showed that pretreatment with this compound significantly reduced the uptake and binding of the radioligand in the brain. snmjournals.orgiu.edu This finding confirmed that the tracer's signal was specific to the P2X7R and demonstrated that this compound effectively crosses the blood-brain barrier and occupies its target receptor in vivo. snmjournals.orgiu.edu Such studies are vital for establishing a relationship between drug dosage and receptor engagement in the brain.

RadioligandIsotopeTargetApplication in Research
¹¹C-JNJ-54173717¹¹CP2X7 ReceptorUsed in preclinical PET imaging in rats and monkeys to validate humanized models and in blocking studies with this compound to confirm target occupancy. snmjournals.orgwhiterose.ac.ukiu.edu
[³H]JNJ-64413739³HP2X7 ReceptorUsed for in vitro autoradiography to evaluate the distribution and expression of P2X7R in human brain tissue. acs.org
¹⁸F-JNJ-64413739¹⁸FP2X7 ReceptorDeveloped as a PET ligand for imaging P2X7R in the brain, studied in rhesus macaques. researchgate.net
¹¹C-GSK1482160¹¹CP2X7 ReceptorEvaluated in rodent models of neuroinflammation and in rhesus monkeys to study P2X7R expression. iu.eduaacrjournals.org

In Vitro and Ex Vivo Pharmacological Assay Development for P2X7 Receptor Characterization

Before a compound is tested in animal models, its pharmacological properties are extensively profiled using a suite of in vitro (in a controlled laboratory environment) and ex vivo (using fresh tissue from an organism) assays. These assays are designed to determine a compound's affinity, potency, and functional effect on its target receptor.

For the characterization of this compound, several key assays were utilized:

In Vitro Binding and Functional Assays:

Binding Affinity Assays: These experiments measure how tightly a compound binds to its target. The affinity of this compound for the P2X7 receptor was determined for both the human and rat isoforms, yielding high-affinity values. nih.gov

Electrophysiological Assays: The P2X7R is an ion channel, and its activation by ATP causes an inflow of ions. Using techniques like two-electrode voltage clamps in cells (e.g., Xenopus oocytes) engineered to express the receptor, researchers can measure this electrical current. nih.govresearchgate.net this compound was shown to block the ATP-induced current in a concentration-dependent manner, confirming its antagonist activity. nih.gov

IL-1β Release Assays: A hallmark of P2X7R activation in immune cells like microglia and monocytes is the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govfrontiersin.org Assays using human blood or isolated immune cells measure the amount of IL-1β released upon stimulation with a P2X7R agonist like Bz-ATP. This compound was demonstrated to potently block this Bz-ATP-induced IL-1β release. nih.gov

Ex Vivo Receptor Occupancy Assays:

Ex Vivo Autoradiography: This technique provides a bridge between in vitro pharmacology and in vivo drug action. In this method, an animal is first dosed with the unlabeled drug (e.g., this compound). After a set time, the brain is removed, sectioned, and the thin tissue slices are incubated with a P2X7R-specific radioligand. frontiersin.orgnih.gov By measuring the amount of radioligand binding, researchers can quantify the percentage of receptors that were occupied by the drug in vivo. For this compound, this method was used to determine an ED₅₀ (the dose required to occupy 50% of the receptors) of 0.3 mg/kg in rats, demonstrating its ability to engage brain P2X7 channels after systemic administration. nih.govfrontiersin.org

Assay TypeParameter MeasuredThis compound FindingReference
In Vitro Binding AssayBinding Affinity (pKi)Rat P2X7R: 9.1 ± 0.07 Human P2X7R: 7.9 ± 0.08 nih.gov
In Vitro Functional AssayBlockade of ATP-induced currentDemonstrated concentration-dependent blockade. nih.gov
In Vitro Functional AssayBlockade of Bz-ATP-induced IL-1β releaseDemonstrated concentration-dependent blockade. nih.gov
Ex Vivo AutoradiographyBrain Receptor Occupancy (ED₅₀)0.3 mg/kg in rats. nih.gov

Future Directions and Unanswered Research Questions for P2x7 Receptor Antagonists, Including Jnj 42253432

Further Elucidation of P2X7 Receptor Signaling Mechanisms in Distinct Glial Cell Populations

The P2X7 receptor is known to be a key player in neuroinflammation, primarily through its expression on immune cells of the brain. whiterose.ac.ukresearchgate.net In the CNS, its expression is highest in microglia, the resident brain macrophages, but it is also present in other glial cells like astrocytes and oligodendrocytes, albeit at lower levels. nih.govd-nb.info A primary unanswered question is how P2X7 receptor signaling differs across these distinct glial cell populations and what the functional consequences of these differences are.

Research Findings: Activation of the P2X7 receptor by high concentrations of extracellular ATP, typically found under pathological conditions, triggers the formation of a non-selective cation channel. whiterose.ac.uknih.gov This leads to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺, which in turn initiates a cascade of downstream events, most notably the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β). researchgate.netnih.gov Antagonists like this compound have been shown to effectively block this ATP-induced IL-1β release in a concentration-dependent manner. researchgate.netfrontiersin.org

While much of the research has focused on microglia, the role of P2X7 activation in astrocytes and oligodendrocytes is less understood. d-nb.info Astrocytes release gliotransmitters, such as D-serine, which can modulate neuronal activity, and P2X7 receptors are implicated in this process. d-nb.info Furthermore, P2X7 receptor signaling is involved in the complex intercellular communication between neurons and glial cells. nih.gov For instance, microglial P2X7 activation can lead to the release of exosomes containing inflammatory signals that are then transmitted to neurons. nih.gov

A critical future direction is to dissect the cell-specific signaling pathways downstream of P2X7 activation. It is crucial to determine whether antagonists like this compound exert their effects uniformly across all glial cell types or if they have a more pronounced impact on a specific population, such as microglia. Answering this will provide a more nuanced understanding of their therapeutic potential and could lead to the development of agents that target pathological glial activity more precisely.

Exploration of this compound's Role in Modulating Specific Neurodegenerative and Neuropsychiatric Pathologies (beyond initial preclinical findings)

Initial preclinical studies with this compound have provided foundational evidence for its potential in CNS disorders. However, the full extent of its therapeutic applicability remains to be explored in more complex and specific disease models.

Research Findings: Preclinical evaluation of this compound demonstrated that it could attenuate amphetamine-induced hyperactivity in rats, a model relevant to certain aspects of neuropsychiatric disorders like bipolar disorder. researchgate.netwhiterose.ac.uk The compound was also found to significantly increase social interaction and preference in animal models, suggesting potential utility in disorders characterized by social deficits. researchgate.net Furthermore, in models of epilepsy, a condition with links to neurodegeneration, this compound treatment led to a significant reduction in severe convulsive seizures. frontiersin.org

While these findings are promising, significant research questions remain. The role of the P2X7 receptor is increasingly implicated in major neurodegenerative diseases like Alzheimer's disease (AD) and neuropsychiatric conditions like major depressive disorder. nih.govnih.gov For example, P2X7 receptor antagonists have been shown to reduce Aβ plaque buildup and improve cognition in animal models of AD. nih.gov Similarly, antagonists like JNJ-55308942 have shown efficacy in models of anhedonia, a core symptom of depression. nih.gov

A key future direction is to investigate whether this compound, or similar antagonists, can replicate these positive outcomes in robust models of AD, Parkinson's disease, and chronic stress-induced depression. This requires moving beyond initial behavioral and acute inflammation models to long-term studies that assess impacts on hallmark pathologies, such as amyloid and tau deposition in AD, and on complex behavioral paradigms relevant to human psychiatric conditions. The development of selective P2X7 PET radiotracers, which have been used in conjunction with this compound in nonhuman primate studies, will be invaluable for these future explorations, allowing for in-vivo quantification of receptor occupancy and its correlation with therapeutic effects in disease models. snmjournals.orgsnmjournals.org

Strategies for Developing Next-Generation P2X7 Receptor Modulators with Enhanced Selectivity and Optimized Preclinical Profiles

While this compound represents a significant step in the development of P2X7 antagonists, the evolution of this field requires continuous improvement in the pharmacological properties of new compounds. The goal is to develop next-generation modulators with superior selectivity, better pharmacokinetic profiles, and a clearer path to clinical translation. researchgate.net

Research Findings: this compound exhibits several desirable properties, including high affinity for both rat and human P2X7 receptors and excellent brain penetration, with a brain-to-plasma concentration ratio of approximately 1. researchgate.netfrontiersin.org However, studies revealed that at higher doses, this compound also acts as an antagonist of the serotonin (B10506) transporter (SERT). researchgate.net This off-target activity complicates the interpretation of its effects and underscores a critical challenge: ensuring target selectivity.

Strategies for developing next-generation P2X7 modulators focus on several key areas:

Enhanced Selectivity: The primary goal is to design compounds that are highly selective for the P2X7 receptor, with no significant activity at other receptors, transporters, or ion channels. This minimizes the risk of off-target effects and provides a cleaner pharmacological tool to probe the receptor's function.

Optimized Pharmacokinetics: Further improvements in properties like solubility and metabolic stability are sought to ensure consistent and predictable drug exposure in preclinical and clinical studies. For example, the follow-on compound JNJ-55308942 was developed to provide a significant improvement in solubility and protein binding properties compared to earlier molecules. nih.gov

Improved Translatability: Some early P2X7 antagonists showed preferential affinity for the human versus the rat receptor, limiting their utility in preclinical models. nih.gov Future development must ensure high potency across species (human, rat, mouse) to improve the predictive value of animal studies.

Functional Characterization: Moving beyond simple binding affinity, it is crucial to characterize the functional impact of new antagonists. Compounds like JNJ-55308942 have been systematically evaluated for their ability to block IL-1β release not just in animal models but also in human blood, providing a stronger translational link. nih.gov

The evolution from compounds like this compound to newer agents such as JNJ-54175446 and JNJ-55308942, which have advanced into clinical development for mood disorders, illustrates this strategic progression. researchgate.netfrontiersin.org These newer molecules embody the goals of enhanced selectivity and optimized profiles, paving the way for a more targeted and potentially more effective therapeutic approach.

Compound Information

Compound NameClass/Target
This compoundP2X7 Receptor Antagonist
JNJ-47965567P2X7 Receptor Antagonist
JNJ-54175446P2X7 Receptor Antagonist
JNJ-55308942P2X7 Receptor Antagonist
JNJ-54166060P2X7 Receptor Antagonist
JNJ-54173717P2X7 Receptor Ligand (PET Tracer)
A-438079P2X7 Receptor Antagonist
A-740003P2X7 Receptor Antagonist
A-839977P2X7 Receptor Antagonist
AZ11645373P2X7 Receptor Antagonist
Brilliant Blue G (BBG)P2X7 Receptor Antagonist
KN-62P2X7 Receptor Antagonist

Comparative Profile of P2X7 Antagonists

PropertyThis compoundJNJ-55308942 (Next-Generation)
Human P2X7 Affinity (Ki)7.9 nM frontiersin.org8.12 nM frontiersin.org
Rat P2X7 Affinity (Ki)9.1 nM frontiersin.org8.5 nM frontiersin.org
Brain/Plasma Ratio~1 researchgate.netfrontiersin.org~1 frontiersin.org
Functional EffectBlocks Bz-ATP induced IL-1β release researchgate.netfrontiersin.orgBlocks Bz-ATP induced IL-1β release; reverses anhedonia in chronic stress models nih.gov
Noted Off-Target ActivitySerotonin Transporter (SERT) antagonism at higher doses researchgate.netHigh selectivity, developed for improved properties nih.gov

Q & A

Q. What methodological considerations are critical for ensuring reproducibility in preclinical studies of JNJ-42253432?

To ensure reproducibility:

  • Protocol standardization : Define exact compound preparation (e.g., solvent, purity verification via HPLC), dosing regimens, and storage conditions. Include batch-specific data (e.g., lot numbers) to address variability .
  • Control groups : Use vehicle controls and reference compounds to validate assay sensitivity. Document environmental factors (e.g., temperature, humidity) in in vivo studies .
  • Data transparency : Publish raw datasets (e.g., pharmacokinetic curves, dose-response tables) in supplementary materials, adhering to journal guidelines for experimental replication .

Q. How should researchers design experiments to evaluate the pharmacokinetic (PK) parameters of this compound?

  • In vitro models : Use hepatic microsomes or primary hepatocytes to assess metabolic stability. Validate assays with positive controls (e.g., verapamil for CYP3A4 activity) .
  • In vivo protocols : Employ crossover designs to minimize inter-subject variability. Collect serial blood samples at timepoints covering absorption, distribution, and elimination phases. Use non-compartmental analysis (NCA) for AUC and half-life calculations .

Q. What statistical approaches are recommended for initial dose-ranging studies of this compound?

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50 and efficacy plateaus. Use ANOVA with post-hoc Tukey tests to compare group means .
  • Sample size justification : Perform power analysis (α=0.05, β=0.2) based on pilot data to determine minimum group sizes, reducing Type I/II errors .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Mechanistic deconvolution : Test hypotheses like poor blood-brain barrier penetration (using in situ perfusion models) or off-target binding (via kinome-wide selectivity screens) .
  • Pharmacodynamic (PD) biomarkers : Integrate target engagement assays (e.g., PET imaging for CNS targets) to correlate drug exposure with biological effect .
  • Meta-analysis : Compare results across studies using standardized metrics (e.g., fold-change vs. vehicle) to identify methodological confounders .

Q. What strategies optimize the detection of off-target effects in high-throughput screens for this compound?

  • Multi-omics integration : Pair transcriptomic profiling (RNA-seq) with proteomic validation (LC-MS/MS) to identify pathway-level perturbations .
  • Cheminformatics filtering : Apply computational models (e.g., similarity ensemble approach) to predict polypharmacology risks based on structural motifs .
  • Counter-screen validation : Test hits in orthogonal assays (e.g., FRET vs. SPR for binding kinetics) to exclude assay artifacts .

Q. How should researchers address batch-to-batch variability in synthesized this compound during long-term studies?

  • Quality control (QC) workflows : Implement NMR and mass spectrometry for structural verification and UPLC for purity checks (>98%) across batches .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life and identify degradation products .
  • Blinded randomization : Assign compound batches to experimental groups randomly to mitigate confounding .

Data Analysis & Reporting

Q. What frameworks are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Hierarchical Bayesian modeling : Account for inter-study variability by pooling data across experiments while estimating study-specific parameters .
  • Benchmark dose (BMD) analysis : Use PROAST or EPA BMDS software to estimate toxicity thresholds, avoiding arbitrary NOAEL/LOAEL thresholds .

Q. How can researchers enhance the rigor of translational studies linking this compound mechanisms to disease models?

  • Reverse translation : Validate clinical observations (e.g., biomarker changes) in patient-derived xenograft (PDX) models or induced pluripotent stem cell (iPSC) systems .
  • Pre-registration : Publish study protocols on platforms like Open Science Framework to reduce publication bias .

Ethical & Reporting Compliance

Q. What documentation is essential for IRB/IACUC approvals in studies involving this compound?

  • Safety data : Include acute toxicity profiles (LD50, MTD) and material safety data sheets (MSDS) for ethical review .
  • Animal welfare justification : Provide statistical rationale for species/model selection and humane endpoints (e.g., tumor volume limits) .

Q. How should researchers structure manuscripts to meet journal standards for this compound studies?

  • Abstracts : State the hypothesis, methodology (e.g., "LC-MS/MS quantitation"), key results (with 95% CIs), and translational implications .
  • Supporting information : Deposit synthetic protocols, spectral data, and raw statistical outputs in repositories like Zenodo, citing DOIs in-text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-42253432
Reactant of Route 2
Reactant of Route 2
JNJ-42253432

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.